molecular formula C9H9BrO3 B8742610 2-Bromo-5-(methoxymethoxy)benzaldehyde

2-Bromo-5-(methoxymethoxy)benzaldehyde

Cat. No.: B8742610
M. Wt: 245.07 g/mol
InChI Key: GGLCPMJHBKGNMM-UHFFFAOYSA-N
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Description

2-Bromo-5-(methoxymethoxy)benzaldehyde is a halogenated aromatic aldehyde featuring a bromine substituent at the 2-position and a methoxymethoxy (-OCH₂OCH₃) group at the 5-position of the benzaldehyde ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The methoxymethoxy group serves as a protective moiety for hydroxyl groups, enabling selective reactivity in multi-step syntheses .

Synthesis:
The synthesis typically involves O-alkylation of a precursor such as 5-hydroxy-2-bromobenzaldehyde with bromomethyl methyl ether (MOM-Cl) under basic conditions (e.g., sodium hydride) . Alternatively, Suzuki-Miyaura cross-coupling reactions may be employed when introducing aromatic substituents .

Properties

Molecular Formula

C9H9BrO3

Molecular Weight

245.07 g/mol

IUPAC Name

2-bromo-5-(methoxymethoxy)benzaldehyde

InChI

InChI=1S/C9H9BrO3/c1-12-6-13-8-2-3-9(10)7(4-8)5-11/h2-5H,6H2,1H3

InChI Key

GGLCPMJHBKGNMM-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C=C1)Br)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following table highlights key structural analogues of 2-Bromo-5-(methoxymethoxy)benzaldehyde, emphasizing differences in substituents, electronic effects, and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
This compound 2-Br, 5-OCH₂OCH₃ C₉H₉BrO₃ 245.07 Protective group in multi-step synthesis
2-Bromo-5-fluorobenzaldehyde 2-Br, 5-F C₇H₄BrFO 219.01 Electron-withdrawing F enhances electrophilicity; used in PD-1/PD-L1 inhibitors
2-Bromo-5-(trifluoromethyl)benzaldehyde 2-Br, 5-CF₃ C₈H₄BrF₃O 253.02 Strong electron-withdrawing CF₃ group; intermediate in agrochemicals
2-Bromo-4,5-dimethoxybenzaldehyde 2-Br, 4-OCH₃, 5-OCH₃ C₉H₉BrO₃ 259.07 Dual electron-donating methoxy groups; precursor to antioxidants
5-Bromo-2-hydroxy-3-methoxybenzaldehyde 5-Br, 2-OH, 3-OCH₃ C₈H₇BrO₃ 231.05 Phenolic hydroxyl enables chelation; used in coordination chemistry
2-Bromo-5-(trifluoromethoxy)benzaldehyde 2-Br, 5-OCF₃ C₈H₄BrF₃O₂ 269.02 Lipophilic trifluoromethoxy group; drug discovery intermediate

Electronic and Steric Effects

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The methoxymethoxy group (-OCH₂OCH₃) is moderately electron-donating, increasing the electron density of the aromatic ring and stabilizing intermediates in nucleophilic aromatic substitution reactions .
    • In contrast, fluorine (-F) and trifluoromethyl (-CF₃) groups are electron-withdrawing, enhancing the electrophilicity of the aldehyde group and directing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Physical Properties

  • Solubility and Stability :
    • Methoxymethoxy-substituted derivatives exhibit higher solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to halogenated analogues due to their ether linkages .
    • Bromine and fluorine substituents enhance thermal stability, making these compounds suitable for high-temperature reactions .

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